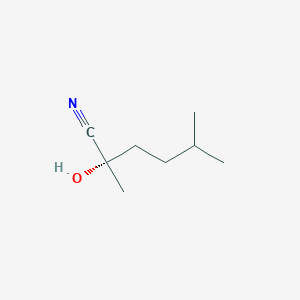
(2S)-2-Hydroxy-2,5-dimethylhexanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Hydroxy-2,5-dimethylhexanenitrile is an organic compound characterized by its unique structure, which includes a hydroxyl group and a nitrile group attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Hydroxy-2,5-dimethylhexanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethylhexane and a suitable hydroxylating agent.
Hydroxylation: The hydroxylation of 2,5-dimethylhexane can be achieved using reagents like osmium tetroxide or hydrogen peroxide in the presence of a catalyst.
Nitrile Formation:
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-Hydroxy-2,5-dimethylhexanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in ether, catalytic hydrogenation with palladium on carbon.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Primary amines.
Substitution: Halides or other substituted derivatives.
Scientific Research Applications
(2S)-2-Hydroxy-2,5-dimethylhexanenitrile has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2S)-2-Hydroxy-2,5-dimethylhexanenitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It can modulate biochemical pathways related to metabolism, signal transduction, or cellular regulation.
Comparison with Similar Compounds
2-Hydroxy-2-methylhexanenitrile: Similar structure but with a single methyl group.
2-Hydroxy-2,5-dimethylpentanenitrile: Similar structure but with a shorter carbon chain.
2-Hydroxy-2,5-dimethylheptanenitrile: Similar structure but with a longer carbon chain.
Properties
CAS No. |
192568-02-8 |
|---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
(2S)-2-hydroxy-2,5-dimethylhexanenitrile |
InChI |
InChI=1S/C8H15NO/c1-7(2)4-5-8(3,10)6-9/h7,10H,4-5H2,1-3H3/t8-/m0/s1 |
InChI Key |
PLCIHCBMYXZOLC-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)CC[C@@](C)(C#N)O |
Canonical SMILES |
CC(C)CCC(C)(C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















